5-Bromo-2-(1,3-dioxolan-2-yl)pyridine
Overview
Description
5-Bromo-2-(1,3-dioxolan-2-yl)pyridine: is an organic compound with the molecular formula C8H8BrNO2. It is a derivative of pyridine, substituted with a bromine atom at the 5-position and a 1,3-dioxolane ring at the 2-position. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-(1,3-dioxolan-2-yl)pyridine typically involves the bromination of 2-(1,3-dioxolan-2-yl)pyridine. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific reaction conditions to ensure selective bromination at the 5-position .
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the synthesis on a larger scale would likely involve similar bromination reactions with optimized conditions for higher yield and purity. The use of continuous flow reactors and advanced purification techniques could be employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-2-(1,3-dioxolan-2-yl)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkyl groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the bromine or the pyridine ring.
Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions with boronic acids to form new carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and alkyl halides. Conditions often involve the use of a base and a solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF).
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are used under mild conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
Chemistry: 5-Bromo-2-(1,3-dioxolan-2-yl)pyridine is used as a building block in organic synthesis. It is valuable in the preparation of more complex molecules through various chemical reactions, including coupling and substitution reactions .
Biology and Medicine: In biological and medicinal research, this compound can be used to synthesize potential pharmaceutical agents. Its unique structure allows for the exploration of new drug candidates with potential therapeutic effects .
Industry: In the industrial sector, this compound can be used in the development of agrochemicals, dyes, and other specialty chemicals. Its reactivity and versatility make it a useful intermediate in various chemical processes .
Mechanism of Action
The mechanism of action of 5-Bromo-2-(1,3-dioxolan-2-yl)pyridine depends on the specific application and the target moleculeThese interactions can lead to the formation of new chemical bonds or the modification of existing ones, resulting in the desired chemical or biological effect .
Comparison with Similar Compounds
- 2-Bromo-5-(1,3-dioxolan-2-yl)pyridine
- 5-Bromo-2-iodopyridine
- 5-Bromo-2-(trifluoromethyl)pyridine
Comparison: 5-Bromo-2-(1,3-dioxolan-2-yl)pyridine is unique due to the presence of the 1,3-dioxolane ring, which imparts distinct chemical properties and reactivity compared to other bromopyridine derivatives. The dioxolane ring can participate in additional chemical reactions, providing more versatility in synthetic applications .
Properties
IUPAC Name |
5-bromo-2-(1,3-dioxolan-2-yl)pyridine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO2/c9-6-1-2-7(10-5-6)8-11-3-4-12-8/h1-2,5,8H,3-4H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYCADPDVDFTZFI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=NC=C(C=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.